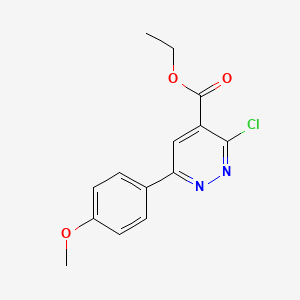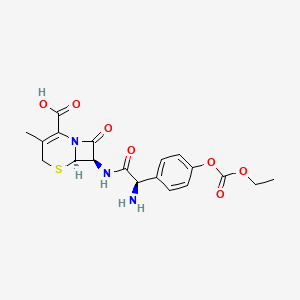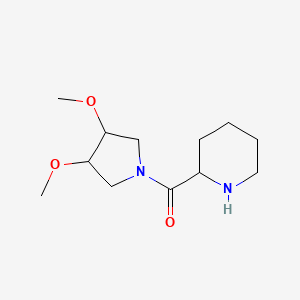![molecular formula C11H11ClN4 B1488223 6-Chlor-N-[2-(Pyridin-2-yl)ethyl]pyrimidin-4-amin CAS No. 19808-21-0](/img/structure/B1488223.png)
6-Chlor-N-[2-(Pyridin-2-yl)ethyl]pyrimidin-4-amin
Übersicht
Beschreibung
“6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine” is a pyrimidinamine derivative . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
Molecular Structure Analysis
The molecular structure of “6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine” is represented by the InChI code: 1S/C9H7ClN4/c10-7-5-8(11)14-9(13-7)6-3-1-2-4-12-6/h1-5H, (H2,11,13,14) .
Chemical Reactions Analysis
Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Anti-Fibrose-Aktivität
Pyrimidinderivate, einschließlich unserer Zielverbindung, wurden auf ihre potenzielle Anti-Fibrose-Aktivität untersucht. Sie wurden gegen immortalisierte Ratten-Hepatozyten (HSC-T6) getestet und zeigten eine Hemmung der Kollagenexpression und des Hydroxyprolingehalts im Zellkulturmedium . Dies deutet darauf hin, dass solche Verbindungen zu neuartigen Anti-Fibrose-Medikamenten entwickelt werden könnten.
Anti-mikrobielle Aktivität
Die Strukturanaloga der Verbindung haben eine signifikante anti-mikrobielle Aktivität gezeigt. Sie wurden an das Acetyl-CoA-Carboxylase-Enzym angedockt und auf ihre In-vitro-Aktivität gegen verschiedene grampositive und gramnegative Bakterien sowie auf ihre Anti-Pilz-Aktivität gegen Arten wie Aspergillus niger und Fusarium oxysporum getestet . Dieses breite Wirkungsspektrum unterstreicht sein Potenzial als Leitverbindung in der Entwicklung anti-mikrobieller Medikamente.
Fungizide Aktivität
Forschungen haben gezeigt, dass bestimmte strukturelle Modifikationen am Pyrimidinkern die fungizide Aktivität verbessern können. Die optimale Struktur für die fungizide Aktivität wurde mit spezifischen Substitutionen an den Pyridin- und Pyrimidingruppen gefunden, was darauf hindeutet, dass unsere Verbindung als Ausgangspunkt für die Entwicklung neuer Fungizide dienen könnte .
Organokatalyse
Pyrimidinderivate wurden gefunden, die die Esteraminolyse katalysieren, eine Reaktion, die in der organischen Synthese wichtig ist. Diese katalytische Aktivität umfasst nicht nur reaktive Arylester, sondern auch weniger reaktive Methyl- und Benzylester, was die Nützlichkeit der Verbindung in der synthetischen organischen Chemie zeigt .
Chemodivergente Synthese
Die Verbindung wurde in chemodivergenten Syntheseprozessen verwendet, um eine Vielzahl chemischer Strukturen zu erzeugen. Dazu gehört die Synthese von N-(Pyridin-2-yl)amiden und anderen heterocyclischen Verbindungen, die ihre Vielseitigkeit als Reagenz in der chemischen Synthese demonstrieren .
Wirkmechanismus
Target of Action
Similar compounds, such as n-pyridine substituted 2-chloro-thieno [2,3-d]pyrimidin-4-amine derivatives, have been shown to interact with the acetyl-coa carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of energy metabolism.
Biochemical Pathways
Given that similar compounds inhibit mitochondrial complex i, it can be inferred that this compound may affect pathways related to energy metabolism and production .
Result of Action
Similar compounds have demonstrated antimicrobial activity , suggesting that 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine might also exhibit similar effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-N-(2-pyridin-2-ylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-10-7-11(16-8-15-10)14-6-4-9-3-1-2-5-13-9/h1-3,5,7-8H,4,6H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTCWBQECYLQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



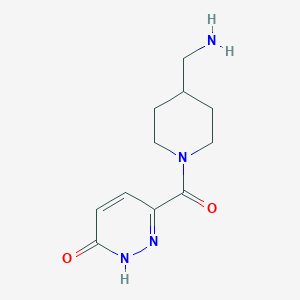
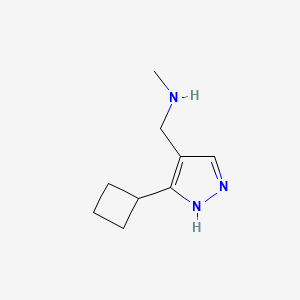
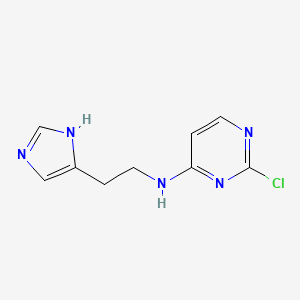

![1-{[(1-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488145.png)
![2-(2-aminoethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B1488146.png)
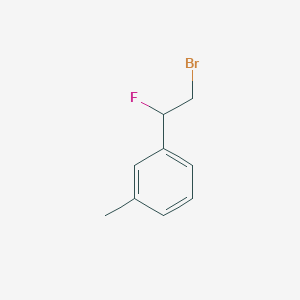


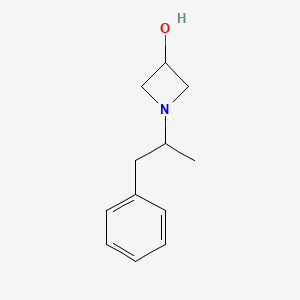
![6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1488155.png)
